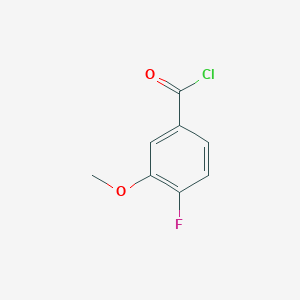

4-Fluoro-3-methoxybenzoyl chloride

Overview

Description

“4-Fluoro-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C8H6ClFO . It is used in laboratory settings for the synthesis of various substances . It is also known by other names such as 4-fluoro-3-methylbenzoylchloride, 4-fluoro-m-toluoyl chloride, 4-fluoro-3-methyl-benzoyl chloride, benzoyl chloride, 4-fluoro-3-methyl, acmc-1arwr, 5-chlorocarbonyl-2-fluorotoluene, 4-fluoranyl-3-methyl-benzoyl chloride, 4-fluoro-3-methyl benzoyl chloride, 4-fluoro-3-methyl-benzoic acid chloride .

Scientific Research Applications

Synthesis and Chemical Reactions

- Scalable Synthesis of Fluorinated Building Blocks : 4-Fluoro-3-methoxybenzoyl chloride is synthesized through Fries rearrangement of 2-fluorophenyl acetate and used as a key fluorinated building block (Yerande et al., 2014).

- Influence on Solvolysis Rates : The introduction of methoxy groups into benzoyl chlorides, like 4-methoxybenzoyl chloride, affects the specific rates of solvolysis, offering insights into chemical reactions involving similar compounds (Park & Kevill, 2011).

- Synthesis of Fluorinated Heterocyclic Compounds : this compound is used in the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showing its versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).

Application in Material Science

- Electrochemical Studies : In studies involving ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate, impurities like chloride are identified and quantified, potentially impacting the use and purification of related compounds including this compound (Xiao & Johnson, 2003).

Biological Applications

- Insecticidal Activity : Some derivatives of this compound have been synthesized and evaluated for insecticidal activity against crop pests, showcasing its potential in agricultural applications (Mohan et al., 2004).

- Anti-inflammatory Activity : Fluorine-substituted derivatives of benzoyl chlorides, including this compound, are studied for their anti-inflammatory activity, revealing their potential in pharmaceutical development (Sun et al., 2019).

Analytical Chemistry

- Derivatization Reagents : Compounds like 4-methoxybenzoyl chloride are used as fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, indicating potential analytical applications for related compounds (Tsuruta & Kohashi, 1987).

Advanced Materials and Engineering

- Polymer Science : The use of this compound in synthesizing complex polymeric structures like dendrons indicates its role in advanced material science and engineering (Morikawa & Ono, 1999).

Safety and Hazards

“4-Fluoro-3-methoxybenzoyl chloride” is likely to be a hazardous substance. A similar compound, “4-Fluoro-3-methylbenzoyl chloride”, is known to cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

Mechanism of Action

Target of Action

4-Fluoro-3-methoxybenzoyl chloride is primarily used as a reagent in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it a valuable tool in chemical synthesis.

Mode of Action

The compound is an acyl chloride, a type of acid halide. Acid halides are highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. This makes this compound an excellent acylating agent, capable of introducing the 4-Fluoro-3-methoxybenzoyl group into a variety of molecules .

Action Environment

The action of this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of other reagents can greatly influence the outcome of the reaction. It’s also worth noting that the compound is moisture sensitive , so reactions involving it must be carried out under anhydrous conditions to prevent hydrolysis.

Properties

IUPAC Name |

4-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDODYDNQSSLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610693 | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-19-3 | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82846-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)